molecular formula C21H20FN3O B2397930 (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358406-62-8

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2397930
M. Wt: 349.409
InChI Key: IAKHAFZLKNESCX-UHFFFAOYSA-N
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Description

“(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro group, a tolylamino group, and a pyrrolidinyl group.


Chemical Reactions Analysis

Again, without specific studies or papers on this compound, it’s challenging to provide an analysis of its chemical reactions. Quinoline derivatives are known to exhibit a variety of chemical reactions, largely dependent on the specific groups attached to the quinoline core .

Scientific Research Applications

Antitumor Agents

  • Compounds structurally related to "(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" have been investigated for their antitumor properties. For instance, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against human cancer cell lines, with one compound showing significant anticancer activity in an in vivo Hep3B xenograft nude mice model, suggesting its potential as an antitumor clinical trial candidate and anticancer agent Shih-Ming Huang et al., 2013.

Antibacterial Agents

  • Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines have been synthesized and found to possess potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the antimicrobial efficacy of these compounds, indicating their potential in treating bacterial infections C. Hong et al., 1997.

Chemosensors

  • Research into the development of chemosensors has also involved compounds similar to "(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone." A study described a fluorescent sensor with excellent selectivity and sensitivity for Zn(2+) over other cations, showcasing the potential application of such compounds in biochemical and medical research Pengxuan Li et al., 2014.

Fluorescent Properties

  • The spectroscopic properties of related compounds have been explored, revealing insights into the effects of structure and environment on electronic absorption, excitation, and fluorescence. Such research contributes to our understanding of these compounds' potential applications in materials science and sensor technology I. A. Z. Al-Ansari, 2016.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the biological activity of many quinoline derivatives, it’s possible that this compound could be studied for potential use in medicine or other fields .

properties

IUPAC Name

[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHAFZLKNESCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

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